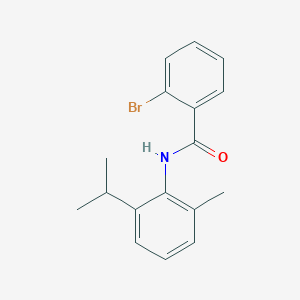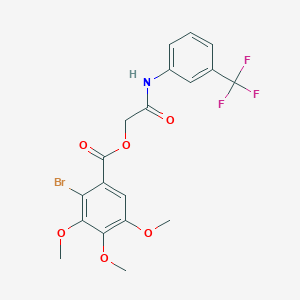
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide, also known as BIMP, is a chemical compound that has been the subject of scientific research due to its potential use in drug development.
Wirkmechanismus
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide works by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can cause changes in gene expression that lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic properties, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been shown to have antioxidant activity and to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize, and it has been found to be relatively stable under a variety of conditions. However, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has some limitations as well. It is highly toxic and must be handled with care, and its solubility in water is limited, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide. One area of interest is the development of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide's effects on other enzymes and pathways in the body, which could lead to the identification of new targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide and its potential therapeutic applications.
Synthesemethoden
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-isopropyl-6-methylaniline with bromine to form 2-bromo-6-isopropylacetanilide. This compound is then reacted with benzoyl chloride to produce 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been the subject of scientific research due to its potential use as an anti-cancer agent. Studies have shown that 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs to treat inflammatory diseases and pain.
Eigenschaften
Produktname |
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide |
|---|---|
Molekularformel |
C17H18BrNO |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
2-bromo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)13-9-6-7-12(3)16(13)19-17(20)14-8-4-5-10-15(14)18/h4-11H,1-3H3,(H,19,20) |
InChI-Schlüssel |
NDCKEWGRNWKYTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)


![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)


![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)